

Application Notes and Protocols for Isolating Nuclei Using Digitonin-Based Buffers

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Compound of Interest

Compound Name: *Digitonin*

Cat. No.: *B194522*

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Introduction

The isolation of high-quality, intact nuclei is a critical first step for a multitude of molecular and cellular biology applications. These include, but are not limited to, single-nucleus RNA sequencing (snRNA-seq), Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq), chromatin immunoprecipitation (ChIP), and the study of nuclear protein localization and signaling. Digitonin, a nonionic steroid glycoside, is a widely used detergent for the selective permeabilization of the plasma membrane, leaving the nuclear envelope and other internal organelle membranes largely intact. This property is attributed to the higher concentration of cholesterol in the plasma membrane compared to intracellular membranes. Careful titration of digitonin allows for the gentle lysis of the cell's outer membrane and the release of intact nuclei.

This document provides a detailed protocol for the isolation of nuclei from cultured mammalian cells using digitonin-based buffers. It includes buffer compositions, a step-by-step experimental procedure, and guidance on quality control. Additionally, it presents an example of how this technique can be applied to study the nuclear translocation of transcription factors in a key signaling pathway.

Data Presentation

The yield and purity of isolated nuclei are critical parameters that can vary significantly depending on the cell type, cell health, and the precise experimental conditions. It is crucial to empirically determine the optimal digitonin concentration and incubation time for each cell line to maximize both yield and purity. Below are illustrative tables providing an example of expected outcomes for common cell lines.

Table 1: Buffer Compositions for Digitonin-Based Nuclei Isolation

Buffer Component	Stock Concentration	Final Concentration	Purpose
Lysis Buffer			
Tris-HCl, pH 7.4	1 M	10 mM	Buffering agent to maintain pH
NaCl	5 M	10 mM	Maintains osmolarity
MgCl ₂	1 M	3 mM	Stabilizes nuclear membrane
Digitonin	1% (w/v)	0.01% - 0.05%	Selectively permeabilizes the plasma membrane
NP-40 or IGEPAL CA-630	10% (v/v)	0.1%	Non-ionic detergent to aid in plasma membrane lysis
Dithiothreitol (DTT)	1 M	1 mM	Reducing agent to protect proteins
Protease Inhibitor Cocktail	100X	1X	Prevents protein degradation
RNase Inhibitor	40 U/μL	1 U/μL	Prevents RNA degradation
Nuclease-free Water	-	to final volume	Solvent
Wash Buffer			
Tris-HCl, pH 7.4	1 M	10 mM	Buffering agent
NaCl	5 M	10 mM	Maintains osmolarity
MgCl ₂	1 M	3 mM	Stabilizes nuclear membrane
Bovine Serum Albumin (BSA)	10% (w/v)	1%	Prevents nuclei from sticking to plasticware

Nuclease-free Water	-	to final volume	Solvent
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Table 2: Illustrative Nuclei Yield and Purity Data for Common Cell Lines

Cell Line	Starting Cell Number	Expected Nuclei Yield (%)	Purity Assessment Method	Expected Purity (%)
HeLa	1 x 10 ⁷	70 - 90	Trypan Blue Staining	> 95
A549	1 x 10 ⁷	65 - 85	DAPI Staining & Microscopy	> 90
Jurkat	1 x 10 ⁷	75 - 95	Flow Cytometry	> 98

Disclaimer: The values presented in Table 2 are illustrative and based on typical outcomes. Actual yield and purity will vary depending on the specific experimental conditions and must be determined empirically.

Experimental Protocols

Optimization of Digitonin Concentration

The optimal concentration of digitonin is cell-type specific. It is highly recommended to perform a titration experiment to determine the lowest concentration of digitonin that effectively permeabilizes the plasma membrane without damaging the nuclear envelope. This can be assessed by Trypan Blue staining, where permeabilized cells will stain blue, while intact cells will not.

Protocol for Nuclei Isolation from Cultured Cells

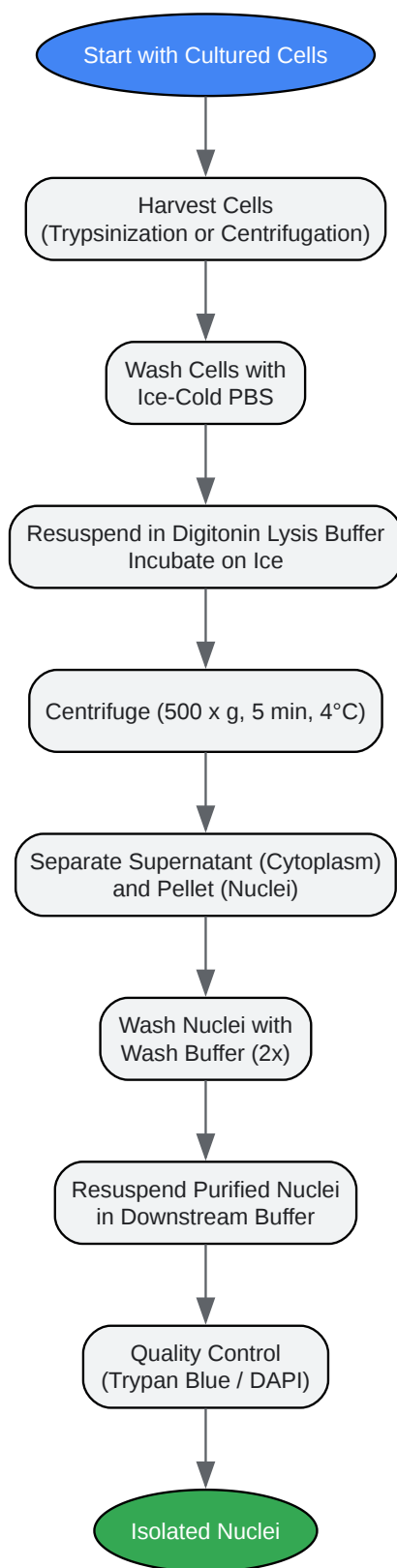
- Cell Harvesting:
 - For adherent cells, wash the cell monolayer once with ice-cold PBS. Add trypsin and incubate until cells detach. Neutralize trypsin with complete media, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes at 4°C.

- For suspension cells, transfer the cell culture to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
- Cell Pellet Washing:
 - Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Carefully remove and discard the supernatant.
- Cell Lysis:
 - Resuspend the cell pellet in 200 µL of ice-cold Lysis Buffer.
 - Pipette gently up and down 5-10 times to mix.
 - Incubate on ice for 5-10 minutes. The optimal incubation time should be determined empirically for each cell type.
- Nuclei Pelleting:
 - Centrifuge the lysate at 500 x g for 5 minutes at 4°C.
- Nuclei Washing:
 - Carefully aspirate and discard the supernatant, which contains the cytoplasmic fraction.
 - Gently resuspend the nuclei pellet in 500 µL of ice-cold Wash Buffer.
 - Centrifuge at 500 x g for 5 minutes at 4°C.
 - Repeat the wash step one more time.
- Final Resuspension:
 - After the final wash, carefully remove the supernatant and resuspend the nuclei pellet in an appropriate buffer for your downstream application (e.g., storage buffer, lysis buffer for nuclear protein extraction, or a buffer compatible with single-nucleus sequencing).

- Quality Control:
 - Take a small aliquot of the nuclei suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
 - Load onto a hemocytometer and observe under a microscope. Intact nuclei should appear bright and round, while debris and lysed nuclei will be stained blue.
 - Purity can be further assessed by staining with a nuclear dye like DAPI and observing for the absence of cytoplasmic tags.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Nuclei Isolation



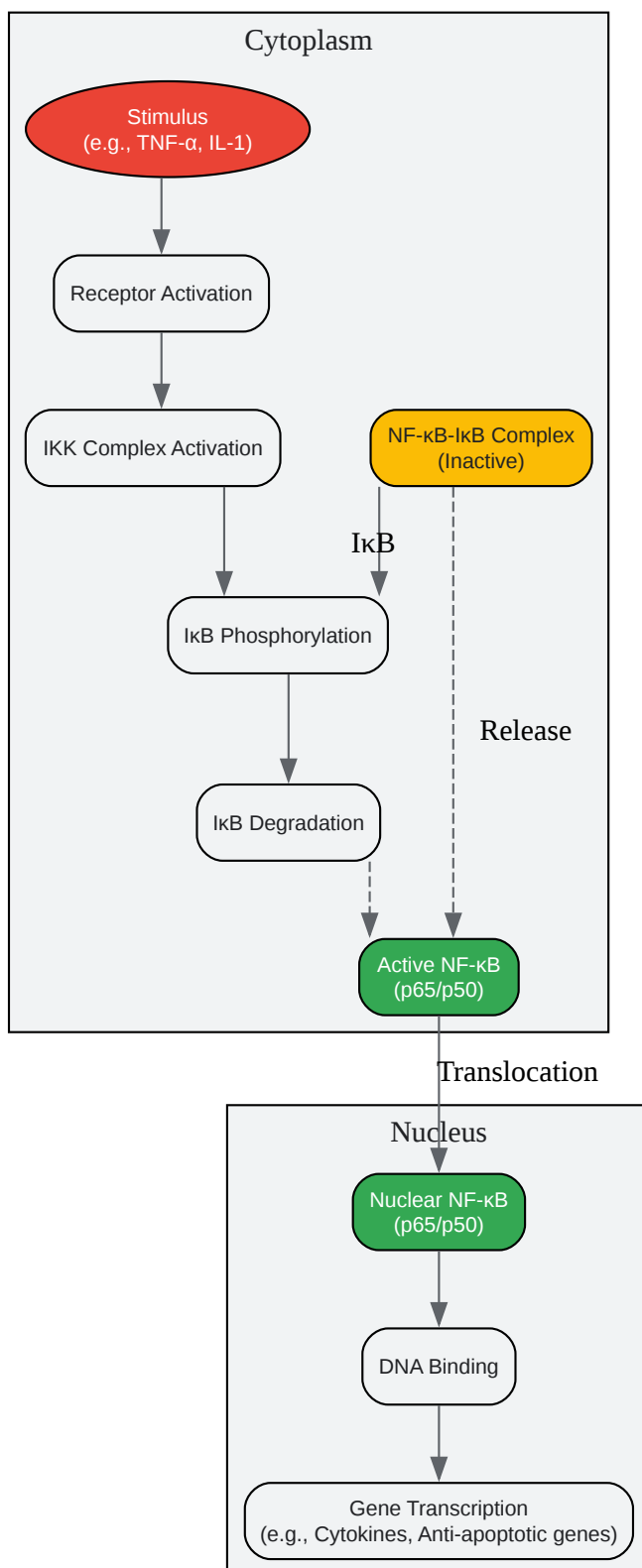
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Caption: Workflow for isolating nuclei using a digitonin-based buffer.

Application: Studying the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, such as cytokines or pathogens, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of I κ B. This unmask the nuclear localization signal (NLS) on NF- κ B, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

The isolation of pure nuclear fractions using the digitonin-based protocol is essential for studying this translocation event. By performing Western blot analysis on the cytoplasmic and nuclear fractions, researchers can quantify the amount of NF- κ B (commonly the p65 subunit) in each compartment, thereby assessing the activation state of the pathway.



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Caption: The canonical NF-κB signaling pathway leading to gene transcription.

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